

Comparative Purity Analysis of Sodium Folate from Different Commercial Suppliers

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Compound of Interest

Compound Name: Sodium Folate

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This guide provides a comparative analysis of the purity of **sodium folinate** from three hypothetical commercial suppliers: Supplier A, Supplier B, and Supplier C. The data presented is based on standardized analytical methodologies to offer a framework for evaluating and selecting a suitable supplier for research and development purposes.

Executive Summary

The purity and impurity profiles of active pharmaceutical ingredients (APIs) are critical quality attributes that can significantly impact efficacy and safety. This guide details the experimental evaluation of **sodium folinate** from three commercial sources. While all suppliers met the minimum pharmacopeial standards, variations in purity levels and the presence of specific impurities were observed. This highlights the importance of rigorous in-house quality assessment when selecting a raw material supplier.

Data Presentation

The following tables summarize the quantitative data obtained from the analysis of **sodium folinate** samples from each supplier.

Table 1: Purity and Impurity Profile of **Sodium Folate** from Different Suppliers

Parameter	Supplier A	Supplier B	Supplier C
Purity (by HPLC, %)	99.8%	99.5%	99.9%
Total Impurities (%)	0.2%	0.5%	0.1%
Impurity 1 (Related Substance A, %)	0.05%	0.15%	< 0.03%
Impurity 2 (Related Substance B, %)	0.08%	0.20%	0.05%
Impurity 3 (Unidentified, %)	< 0.03%	0.10%	< 0.03%
Water Content (%)	4.2%	5.5%	4.5%
Sodium Content (%)	8.5%	8.3%	8.6%

Table 2: Dissolution Profile of **Sodium Folate** from Different Suppliers

Time (minutes)	Supplier A (% Dissolved)	Supplier B (% Dissolved)	Supplier C (% Dissolved)
5	85	82	88
10	92	89	95
15	98	95	99
30	100	98	100

Experimental Protocols

The following methodologies were employed for the purity analysis of **sodium folinate**.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is used to separate, identify, and quantify the main component and any impurities present in the **sodium folinate** samples.[\[1\]](#)[\[2\]](#)

- Instrumentation: A standard HPLC system with a UV detector.
- Column: C18, 250 mm x 4.6 mm, 5 μ m particle size.
- Mobile Phase: A gradient of phosphate buffer and acetonitrile.[3]
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 280 nm.
- Injection Volume: 20 μ L.
- Sample Preparation: **Sodium folinate** samples were accurately weighed and dissolved in the mobile phase to a final concentration of 1 mg/mL.
- Standard Preparation: A certified reference standard of **sodium folinate** was prepared in the same manner.
- Analysis: The percentage purity was calculated by comparing the peak area of the main component in the sample chromatogram to that of the reference standard. Impurity levels were determined by the area normalization method.

Karl Fischer Titration for Water Content

This method is used to determine the water content in the **sodium folinate** samples.

- Instrumentation: A coulometric Karl Fischer titrator.
- Reagent: Hydranal-Coulomat AG.
- Sample Preparation: A known amount of **sodium folinate** was accurately weighed and introduced into the titration cell.
- Analysis: The titrator automatically determines the amount of water present, and the result is expressed as a percentage.

Ion Chromatography for Sodium Content

This method is employed to quantify the sodium content in the samples.[4]

- Instrumentation: An ion chromatograph with a conductivity detector.
- Column: A suitable cation-exchange column.
- Eluent: Methanesulfonic acid solution.
- Flow Rate: 1.0 mL/min.
- Sample Preparation: Samples were accurately weighed, dissolved in deionized water, and filtered before injection.
- Standard Preparation: A series of sodium chloride standards of known concentrations were prepared.
- Analysis: A calibration curve was generated from the standards, and the sodium content in the samples was determined.

Dissolution Test

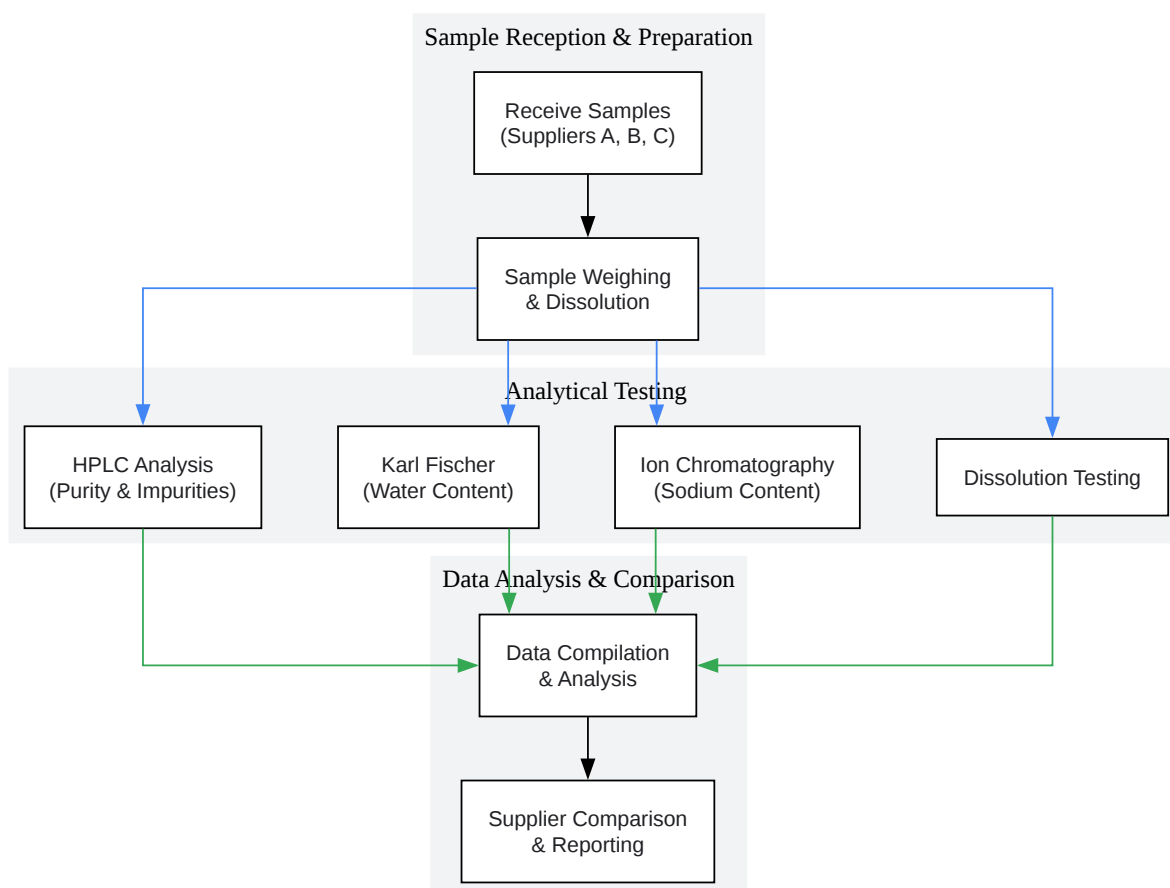
This test measures the rate and extent to which the **sodium folinate** dissolves in a specified medium.[\[5\]](#)

- Apparatus: USP Apparatus 2 (Paddle).
- Medium: 900 mL of purified water.
- Rotation Speed: 50 RPM.
- Sampling Times: 5, 10, 15, and 30 minutes.
- Analysis: The amount of dissolved **sodium folinate** at each time point was determined by UV-Vis spectrophotometry at 283 nm.[\[6\]](#)

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the comparative purity analysis of **sodium folinate**.



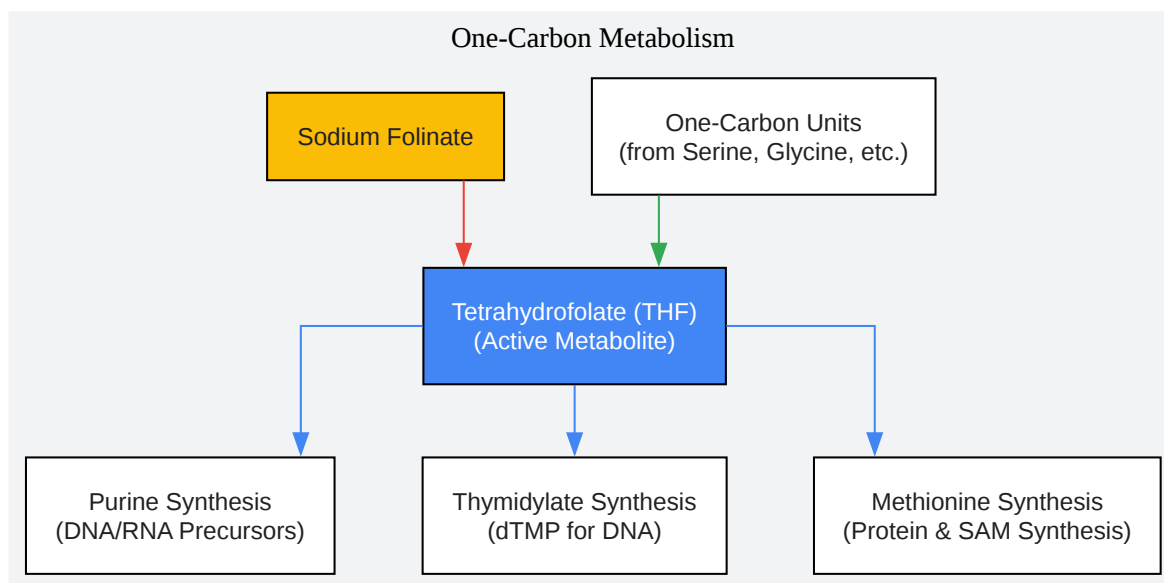
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Caption: Experimental workflow for purity analysis.

Sodium Folate in One-Carbon Metabolism

The diagram below shows a simplified representation of the role of **sodium folinate**'s active metabolite, tetrahydrofolate (THF), in one-carbon metabolism, which is crucial for nucleotide

synthesis and other cellular processes.[7][8]



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